molecular formula C13H9ClF3N5 B5146068 N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B5146068
M. Wt: 327.69 g/mol
InChI Key: LAAGSXFUNXIGDW-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a chlorobenzyl group, a trifluoromethyl group, and a triazolopyridazine core

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N5/c14-9-4-2-1-3-8(9)7-18-10-5-6-11-19-20-12(13(15,16)17)22(11)21-10/h1-6H,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAGSXFUNXIGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN3C(=NN=C3C(F)(F)F)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the chlorobenzyl group is attached to the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorobenzyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolopyridazines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • N-(2-chlorobenzyl)-3-(difluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyrimidin-6-amine

Uniqueness

N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of both the trifluoromethyl group and the triazolopyridazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C13H9ClF3N5C_{13}H_9ClF_3N_5 with a CAS number of 1081121-31-4. The structure features a triazolo-pyridazine core that is known to exhibit diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of triazolo-pyridazines have been explored for various pharmacological properties including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific compound in focus has shown promise in several biological assays.

Anticancer Activity

A significant aspect of the biological activity of this compound is its anticancer potential. Studies have demonstrated that related compounds exhibit potent inhibitory effects on various cancer cell lines. For instance:

  • Cell Lines Tested : Various human cancer cell lines including HepG2 (liver cancer), A549 (lung cancer), and others.
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells, leading to reduced cell viability.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism
7eHepG248Apoptosis
7dA43120Apoptosis
7eA54944Apoptosis

Pharmacological Evaluation

The pharmacological evaluation of this compound includes binding affinity studies and receptor activity assays.

Binding Affinity Studies

Research has utilized [^3H]-labelled binding assays to assess the affinity of this compound for specific receptors. For example:

  • Target Receptors : CCR2 and CCR5 were among the targets evaluated.
  • Results : Compounds showed varying degrees of inhibition, with some achieving over 70% inhibition at concentrations below 1 μM.

Table 2: Binding Affinity Results

CompoundTarget Receptor% Inhibition at 1 μM
39CCR2>70%
43CCR5>70%

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazolo-pyridazine derivatives. For instance:

  • Synthesis Methodology : A three-step synthesis approach was employed to generate triazolo-pyridazine derivatives with high yields.
  • Biological Evaluation : Compounds were subjected to MTT assays to evaluate their cytotoxicity against various cancer cell lines.

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